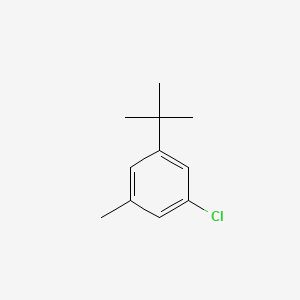

3-T-Butyl-5-chlorotoluene

Vue d'ensemble

Description

3-T-Butyl-5-chlorotoluene is a useful research compound. Its molecular formula is C11H15Cl and its molecular weight is 182.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-T-Butyl-5-chlorotoluene is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by the presence of a tert-butyl group and a chlorine atom attached to a toluene ring, which can influence its physicochemical properties and biological interactions.

The biological activity of this compound can be attributed to several mechanisms, primarily involving its interaction with biological macromolecules. The presence of the tert-butyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with lipid membranes. Conversely, the chlorine substituent can introduce polar characteristics that may affect binding to specific receptors or enzymes.

Toxicological Profiles

Research indicates that chlorinated toluenes, including this compound, exhibit varying degrees of toxicity. Toxicity assessments often utilize metrics such as LD50 (lethal dose for 50% of the population) and LC50 (lethal concentration for 50% of the population). For instance, studies have shown that chlorinated compounds can lead to significant cytotoxic effects in various cell lines, indicating potential risks associated with exposure.

| Compound | LD50 (mg/kg) | LC50 (mg/m³) | Target Organ |

|---|---|---|---|

| This compound | TBD | TBD | Liver, Kidney |

| Other Chlorinated Toluene | Varies | Varies | Varies |

Case Studies

-

Case Study on Metabolic Stability :

A comparative study evaluated the metabolic stability of compounds with tert-butyl and chlorinated substituents. Results indicated that while the tert-butyl group generally increases lipophilicity, it may also lead to decreased metabolic stability in certain contexts. This suggests that modifications to the structure of this compound could enhance its bioavailability while mitigating metabolic degradation . -

Case Study on Cytotoxicity :

In vitro studies using human cell lines demonstrated that this compound exhibits cytotoxic effects at higher concentrations. The mechanism was linked to oxidative stress and apoptosis pathways, highlighting the need for careful evaluation in therapeutic applications .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications such as varying the position or type of substituents can significantly alter its pharmacological profile. For example, studies suggest that introducing additional functional groups could enhance receptor affinity or alter metabolic pathways, thereby improving therapeutic efficacy .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further. The incorporation of different functional groups has shown promise in enhancing anti-inflammatory and antimicrobial properties. For instance, derivatives with hydroxyl or amino groups have demonstrated improved interactions with biological targets compared to the parent compound.

Summary of Findings

- Lipophilicity : The tert-butyl group increases lipophilicity, aiding membrane penetration.

- Toxicity : Chlorinated compounds exhibit significant cytotoxicity; careful dosing is required.

- Metabolic Stability : Modifications can enhance stability and reduce degradation.

Applications De Recherche Scientifique

Industrial Applications

-

Intermediate in Synthesis :

- Agrochemicals : 3-T-Butyl-5-chlorotoluene serves as an intermediate in the synthesis of various agrochemicals. It is utilized to produce herbicides and pesticides due to its effective biological activity against certain pests.

- Pharmaceuticals : The compound is also explored as an intermediate in pharmaceutical synthesis, particularly in the development of novel drugs that require specific structural motifs for biological activity.

- Antioxidant Properties :

-

Stabilizers in Polymers :

- The compound is used as a stabilizer in various polymer formulations. Its presence helps enhance the thermal stability of plastics and elastomers, making it valuable in manufacturing processes where heat resistance is critical.

Case Study 1: Agrochemical Development

A study investigated the use of this compound as a precursor for synthesizing a new class of herbicides. The research demonstrated that derivatives of this compound exhibited enhanced efficacy against common agricultural weeds while maintaining low toxicity profiles for non-target organisms. This was achieved through modifications of the chlorinated toluene structure, leading to improved binding affinity to plant enzymes involved in growth regulation.

Case Study 2: Antioxidant Efficacy

Research published on tert-butyl phenolic antioxidants highlighted the potential of compounds like this compound in mitigating oxidative damage in biological systems. In vitro studies showed that these compounds could significantly reduce markers of oxidative stress in cell cultures exposed to harmful agents, suggesting their application in therapeutic contexts .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Agrochemicals | Intermediate for herbicide synthesis | Effective against pests with low toxicity |

| Pharmaceuticals | Precursor for drug development | Potential for novel therapeutic agents |

| Food Preservation | Antioxidant properties | Extends shelf life and maintains quality |

| Polymer Stabilization | Enhances thermal stability | Improves durability and performance |

Propriétés

IUPAC Name |

1-tert-butyl-3-chloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWGZYIVAPNUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597687 | |

| Record name | 1-tert-Butyl-3-chloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61468-39-1 | |

| Record name | 1-tert-Butyl-3-chloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.